methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H20F2N4O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.12241801 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate (CAS No. 869343-15-7) is a complex organic compound with potential pharmacological applications. Its structure incorporates a piperidine ring and a triazole-thiazole moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H20F2N4O3S with a molecular weight of 422.5 g/mol. The presence of difluorophenyl and triazole-thiazole structures suggests potential interactions with biological targets.
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antifungal properties. The triazole core is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. A study highlighted that compounds containing the triazole structure demonstrated broad-spectrum antifungal activity against various pathogens .
Table 1: Antifungal Activity of Triazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Fluconazole | Candida albicans | 2 |
Methyl Triazole Derivative | Aspergillus niger | 0.5 |
Methyl Triazole Derivative | Candida tropicalis | 1 |
Antibacterial Activity
The compound's antibacterial potential has been evaluated against several bacterial strains. The presence of the thiazole moiety enhances its interaction with bacterial enzymes. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives were reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antibacterial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Methyl Triazole Derivative | Staphylococcus aureus | 10 |
Methyl Triazole Derivative | Escherichia coli | 15 |
Anticancer Activity
The anticancer properties of the compound have been investigated in various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases and modulation of cell cycle regulators. For example, one study reported an IC50 value of 27.3 µM against the T47D breast cancer cell line .
Table 3: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon) | 6.2 |
T47D (Breast) | 27.3 |
MCF-7 (Breast) | 43.4 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The SAR studies indicate that modifications on the piperidine ring and substitutions on the triazole can significantly affect potency and selectivity against various biological targets .
Properties
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3S/c1-10-22-19-25(23-10)17(26)16(29-19)15(12-3-4-13(20)14(21)9-12)24-7-5-11(6-8-24)18(27)28-2/h3-4,9,11,15,26H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMODRUYKZNTBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.